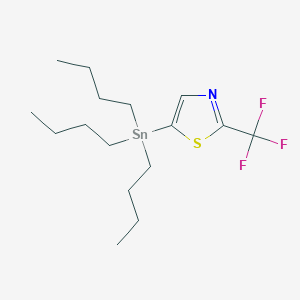

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, also known as Tributyl(thiazol-5-yl)stannane, is a compound with the molecular formula C15H29NSSn . It has a molecular weight of 374.174 g/mol . The IUPAC name for this compound is tributyl (1,3-thiazol-5-yl)stannane .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of trifluoroacetic anhydride in the presence of NEt3 . This method allows for the synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring attached to a tributylstannyl group and a trifluoromethyl group . Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .科学的研究の応用

Reagent for the Preparation of Heteroaryl Compounds

2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, a compound closely related to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, serves as a reagent for converting aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles through a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction. This process achieves yields ranging from 35–93% and allows for the synthesis of electron-neutral and electron-poor substrates (Bookser, 2000).

Building Blocks for Functionalized Thiazoles

2-Substituted 5-acetyl-4-thiazolyl triflates, structurally similar to this compound, are recognized as versatile building blocks for creating functionalized thiazoles. They facilitate the preparation of these thiazoles via palladium-catalyzed cross-coupling reactions with organometallic reagents. This approach enables the synthesis of a variety of thiazoles that are potentially useful in medicinal chemistry and materials science (Arcadi et al., 1999).

Synthesis of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, related to the compound of interest, has been used for the 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide. This reaction produces (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, showcasing the utility of tributylstannyl compounds in synthesizing various heterocyclic compounds that can serve as functional groups or building blocks in organic synthesis (Hanamoto et al., 2004).

Domino Synthesis of Key Intermediates

A one-pot domino synthesis approach has been reported for the synthesis of 5-(trifluoromethyl)-2-thiazolamine, a key intermediate in manufacturing various pharmaceuticals and chemicals. This synthesis pathway highlights the importance of this compound derivatives in the efficient and cost-effective production of important intermediates for further pharmaceutical development (Bao et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYSQEBJVYSYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28F3NSSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)

![3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine](/img/structure/B2970726.png)

![1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970733.png)

![(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2970735.png)